molecular formula C10H17N3O B3031499 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol CAS No. 4038-49-7

2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol

Cat. No.: B3031499
CAS No.: 4038-49-7
M. Wt: 195.26
InChI Key: JYAWAWILSOXYDB-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrimidine derivatives are a prominent scaffold in medicinal chemistry due to their wide range of biological activities. Specifically, 2-amino-6-methylpyrimidin-4-ol-based structures have demonstrated significant potential in scientific research for developing novel antimicrobial and anticancer agents . Studies on analogous compounds have shown that the pyrimidine core can be functionalized to produce scaffolds with promising activity against microbial pathogens and in antiproliferative assays against human cancer cell lines, such as colorectal cancer (HCT116) . The mechanism of action for such compounds is an area of active investigation, with molecular docking studies suggesting that some active derivatives may exert their effects by interacting with specific protein targets like CDK-8 within ATP binding pockets . Furthermore, structural activity relationship (SAR) studies indicate that the nature of substituents on the pyrimidine ring, such as the 5-(3-methylbutyl) group in this compound, can be a critical factor in modulating biological potency and selectivity . Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex molecules aimed at discovering new therapeutic candidates.

Properties

IUPAC Name

2-amino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-6(2)4-5-8-7(3)12-10(11)13-9(8)14/h6H,4-5H2,1-3H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAWAWILSOXYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308997
Record name 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-49-7
Record name NSC210582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives. One common method includes the reaction of 3-methylbutanal with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and oxo derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups CAS Number
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol 2-NH₂, 6-CH₃, 5-(3-methylbutyl) ~239.3 g/mol* Amino, hydroxyl, branched alkyl Not explicitly listed
2-Amino-6-methyl-5-(4-methylbenzyl)pyrimidin-4-ol 2-NH₂, 6-CH₃, 5-(4-methylbenzyl) ~269.3 g/mol Amino, hydroxyl, aromatic benzyl 500159-98-8
6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol 2-N(CH₃)₂, 5-NO, 6-NH₂ 199.2 g/mol Nitroso, dimethylamino 70700-44-6
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol 5-(CH₂CH(OCH₂CH₃)₂), 6-NH₂ 227.3 g/mol Diethoxyethyl, amino 7400-06-8

*Estimated based on analogous structures.

Key Observations :

  • Branched vs. Aromatic Substituents : The 3-methylbutyl group in the target compound enhances lipophilicity compared to the 4-methylbenzyl group in its benzyl-substituted analogue (CAS 500159-98-8). The latter’s aromatic ring may facilitate π-π stacking interactions, relevant in drug-receptor binding .
  • Electron-Withdrawing Groups: The nitroso (-NO) and dimethylamino (-N(CH₃)₂) groups in 6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol (CAS 70700-44-6) introduce contrasting electronic effects. The nitroso group is electron-withdrawing, while dimethylamino is electron-donating, altering acidity (pKa) and reactivity .
  • Ether vs.
Physicochemical Properties

Table 2: Property Comparison

Property This compound (Estimated) 2-Amino-6-methyl-5-(4-methylbenzyl)pyrimidin-4-ol 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Boiling Point ~450–460°C* 454.3°C Not reported
Density ~1.10–1.15 g/cm³* 1.13 g/cm³ Not reported
Polar Surface Area (PSA) ~85–90 Ų* 67.48 Ų ~90 Ų
LogP ~2.5–3.0* Not reported ~1.0–1.5

*Derived from structurally similar compounds in and .

Key Trends :

  • Hydrophobicity : The 3-methylbutyl chain likely increases LogP compared to the diethoxyethyl analogue, suggesting reduced water solubility. This aligns with the higher density (1.13 g/cm³) observed in the benzyl-substituted compound (CAS 500159-98-8) .
  • Spectroscopic Behavior: Quantum chemical studies on similar pyrimidines (e.g., 2-amino-4-methoxy-6-methylpyrimidine) reveal that alkyl substituents like 3-methylbutyl may red-shift UV-Vis absorption due to hyperconjugative effects .

Biological Activity

2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that facilitates interactions with various biological targets, making it a subject of interest in drug discovery and development.

The chemical structure of this compound includes:

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O
  • Molecular Weight : 210.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group and the pyrimidine ring can form hydrogen bonds, while the 3-methylbutyl group enhances lipophilicity, facilitating cellular penetration. This interaction can lead to enzyme inhibition or modulation, which is crucial for its therapeutic effects.

Biological Activities

Research has indicated several potential biological activities for this compound, including:

1. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting microbial cell functions through enzyme inhibition.

2. Antiviral Properties
The compound has been investigated for its antiviral potential against various pathogens. Preliminary data suggest it may inhibit viral replication by targeting viral enzymes.

3. Anticancer Effects
In vitro studies indicate that this compound can induce apoptosis in cancer cells. It has been shown to affect pathways related to cell growth and survival, particularly in lymphoid malignancies .

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Activity

In a study evaluating various pyrimidine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

A preclinical study assessed the anticancer activity of this compound on human lymphoma cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that the compound triggered apoptosis via the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in lymphoma cells

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature60–80°CHigher yields, reduced side products
Solvent SystemDMF or DMSOEnhances solubility of reactants
CatalystPd(PPh₃)₄ for coupling reactionsFacilitates C–C bond formation

Advanced: How can computational chemistry resolve discrepancies between experimental and predicted spectroscopic data for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) can predict NMR chemical shifts, IR vibrations, and electronic properties. Steps include:

Geometry Optimization : Use Gaussian or ORCA to minimize energy.

Frequency Analysis : Validate stationary points and avoid imaginary frequencies.

Spectroscopic Simulation : Compare computed NMR/IR data with experimental results. Discrepancies may arise from solvent effects or intermolecular interactions; incorporate polarizable continuum models (PCM) for accuracy .

Case Study : A study on similar pyrimidines showed deviations in NH₂ group vibrations due to hydrogen bonding, resolved by including explicit solvent molecules in simulations .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., 3-methylbutyl group at δ ~1.2–1.6 ppm for CH₃; pyrimidine ring protons at δ 6.5–8.5 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and amino (3350–3450 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. Example Data :

TechniqueKey Peaks/ObservationsFunctional Group Identified
¹H NMRδ 2.3 (s, 3H, CH₃), δ 1.4 (m, 2H, CH₂)Methyl and alkyl chains
HRMSm/z 235.1210 ([M+H]⁺)Molecular formula confirmed

Advanced: What mechanistic strategies elucidate the compound’s role in catalytic reactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinetic Studies : Monitor substrate depletion via HPLC or UV-Vis to determine rate constants.
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding modes in enzyme active sites. For example, the 3-methylbutyl group may occupy hydrophobic pockets, enhancing affinity .

Validation : Compare computational binding energies with experimental IC₅₀ values to refine models.

Basic: How should stability studies be designed for this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the pyrimidine ring).
  • Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation.

Key Findings : Pyrimidine derivatives are prone to hydrolysis under acidic conditions; neutral pH and refrigeration (4°C) enhance stability .

Advanced: How do substituents (e.g., 3-methylbutyl) influence electronic properties and bioactivity?

Methodological Answer:

  • Electron-Donating Effects : Alkyl groups (e.g., 3-methylbutyl) increase electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions.
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent hydrophobicity (logP) with biological activity (e.g., antimicrobial IC₅₀).
  • Comparative Studies : Replace 3-methylbutyl with shorter chains; observe reduced activity due to weaker hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Reactant of Route 2
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol

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